

A Comparative Analysis of TNP-ATP and Natural ATP Binding Kinetics

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Compound of Interest

Compound Name: TNP-ATP (triethylammonium salt)

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For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ATP and its binding proteins is paramount. 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), a fluorescent analog of ATP, has become an invaluable tool in these investigations. This guide provides an objective comparison of the binding kinetics of TNP-ATP and its natural counterpart, supported by experimental data, to aid in the design and interpretation of molecular studies.

Quantitative Data Summary

The binding affinity of TNP-ATP to ATP-binding sites is often higher than that of natural ATP.[1][2][3] This enhanced affinity is a critical consideration when using TNP-ATP as a proxy for the natural nucleotide. The following table summarizes the dissociation constants (K_d) for TNP-ATP and ATP with several well-characterized proteins.

Protein	Ligand	Dissociation Constant (Kd)
Myosin	TNP-ATP	~1 μ M
ATP	2.4 μ M	
Ca ²⁺ -ATPase	TNP-ATP	~1 μ M
ATP	2.4 μ M	
CheA (Histidine Kinase)	TNP-ATP	1.9 μ M[4]
ATP	260 μ M[4]	
EnvZ (Histidine Kinase)	TNP-ATP	0.5 μ M[4]
ATP	60 μ M[4]	
PhoQcat (Histidine Kinase)	TNP-ATP	-
ATP	412 \pm 72 μ M[4]	
Insulysin	TNP-ATP	1.15 μ M[5]
ATP	1.3 mM[5]	
STRAD α (Pseudokinase)	TNP-ATP	1.1 μ M[6]
ATP	30-100x higher than TNP-ATP[6]	
CASK (Pseudokinase)	TNP-ATP	0.563 mM[6]
ATP	-	

Note: "-" indicates data not available in the cited sources.

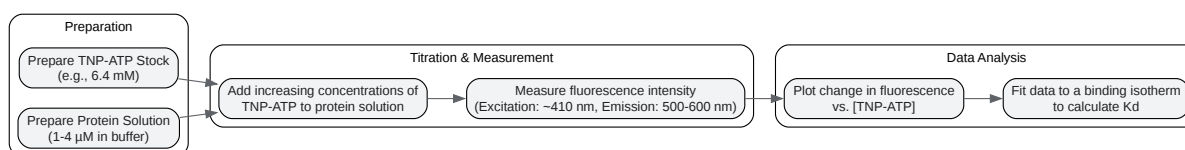
Experimental Protocols

Precise determination of binding kinetics relies on robust experimental methodologies. The following are detailed protocols for key experiments used to characterize the binding of TNP-ATP and ATP.

Fluorescence Spectroscopy for Kd Determination

This technique leverages the significant increase in fluorescence and the blue shift in the emission maximum of TNP-ATP upon binding to a protein.[1][7]

Principle: The change in fluorescence intensity of TNP-ATP is directly proportional to the fraction of the fluorescent ligand bound to the protein. By titrating a fixed concentration of protein with increasing concentrations of TNP-ATP, a saturation binding curve can be generated to determine the dissociation constant (K_d).



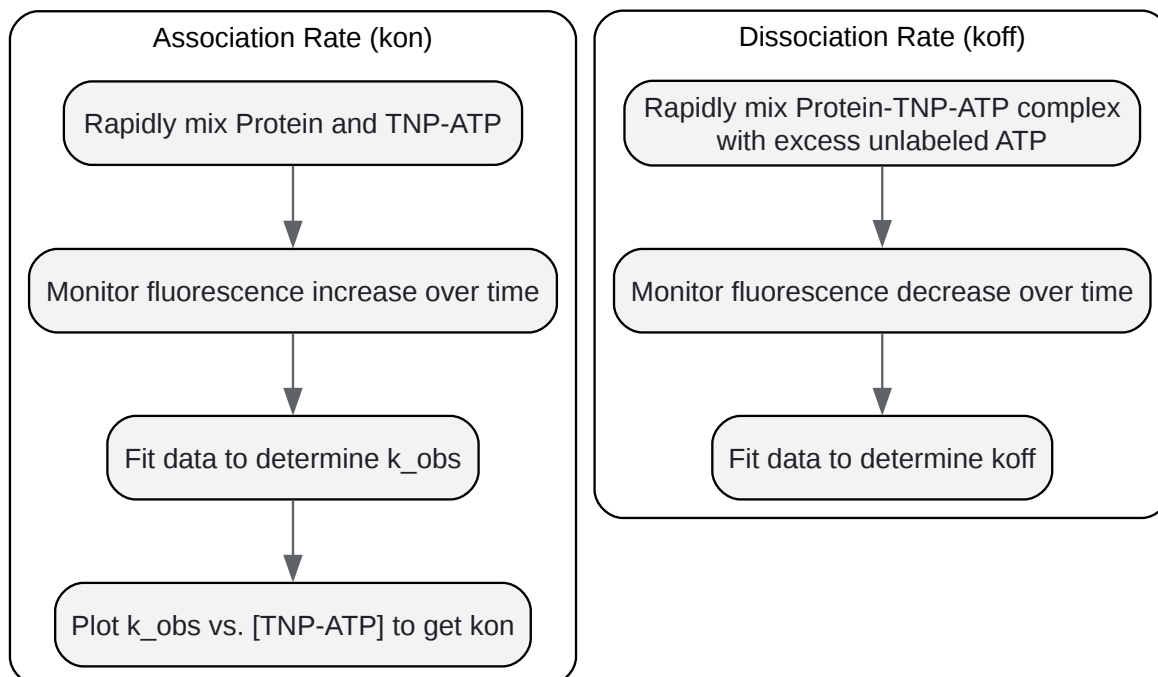
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Caption: Workflow for K_d determination by fluorescence spectroscopy.

Stopped-Flow Kinetics for k_{on} and k_{off}

To measure the rates of association (k_{on}) and dissociation (k_{off}), the rapid kinetics of binding are monitored using a stopped-flow instrument.[8][9]

Principle: By rapidly mixing the protein and ligand, the pre-steady-state kinetics of the binding event can be observed in real-time. For TNP-ATP, the increase in fluorescence upon binding is monitored over milliseconds. To measure the dissociation rate, a pre-formed protein-TNP-ATP complex is rapidly mixed with an excess of unlabeled ATP, and the decrease in fluorescence is tracked as the TNP-ATP is displaced.

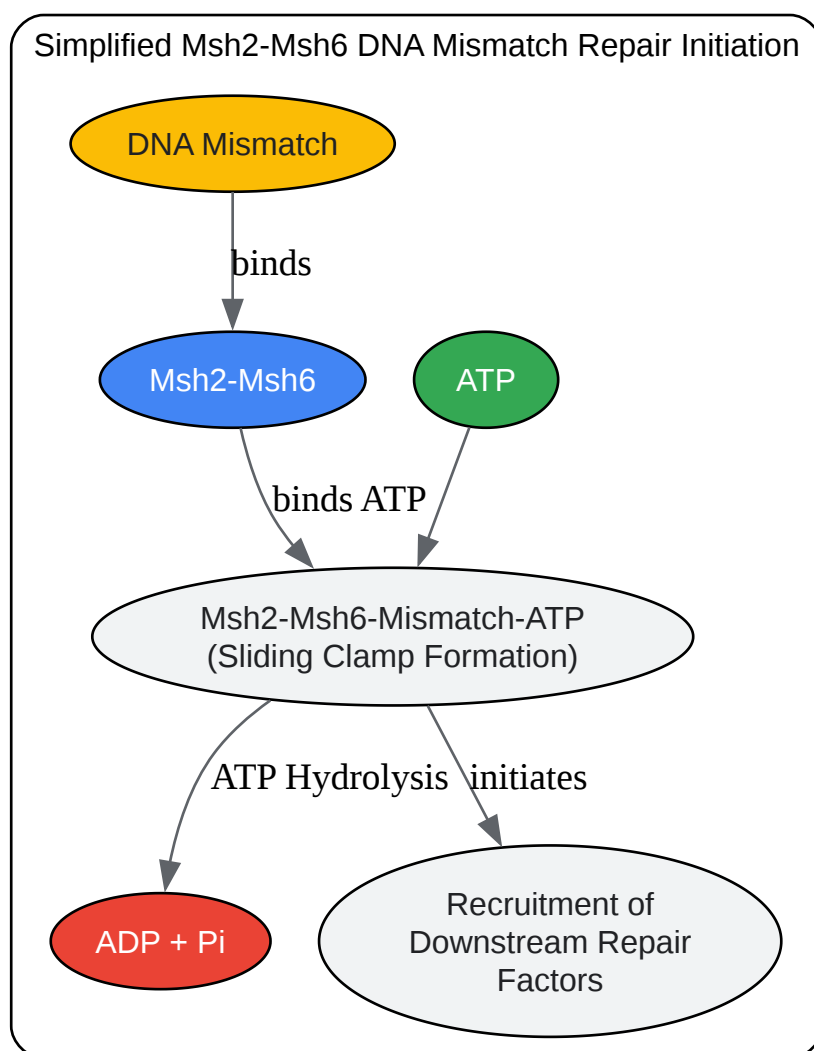


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Caption: Experimental workflow for stopped-flow kinetics.

Signaling Pathway Context: The Role of ATP in DNA Mismatch Repair

ATP binding and hydrolysis are crucial for the function of many DNA repair proteins, such as the Msh2-Msh6 complex, which is involved in recognizing and initiating the repair of DNA mismatches.



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